Methyltetrazine-Sulfo-NHS Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

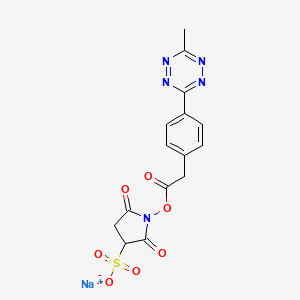

Methyltetrazine-Sulfo-NHS ester is a water-soluble amine-reactive membrane impermeable labeling reagent. It is useful for applications that are intolerant of organic solvents and can be used to efficiently label antibodies, proteins, and other primary amine-containing macromolecules with the tetrazine moiety in 100% aqueous solution.

Applications De Recherche Scientifique

Bioconjugation Techniques : Methyltetrazine-Sulfo-NHS Ester is extensively used in various bioconjugation techniques. These include protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. It's also employed in the chemical synthesis of peptides. The reactions involving NHS esters are generally high-yield and reliable, although they are sensitive to air moisture and water traces in solvents (Klykov & Weller, 2015).

Protein Derivatization : A water-soluble sulfo-3H-indocyanine dye, an active N-hydroxysuccinimide ester, was used for protein derivatization. This resulted in enhanced detection sensitivity for protein analysis, suggesting its potential in detecting low-abundance proteins, especially in quantitative protein analysis (Qiao et al., 2009).

Quantitative Assay and Reaction Kinetics : NHS esters like Methyltetrazine-Sulfo-NHS Ester can be quantitatively analyzed using spectrophotometric methods. This facilitates determining the concentration and purity of active esters, examining hydrolysis, and aminolysis half-lives in different reaction conditions, crucial for optimizing the use of active esters (Presentini, 2017).

Gas-Phase Covalent Modification : The ester has been used in the covalent modification of primary amine groups in multiply protonated or deprotonated polypeptides in the gas phase. This modification allows attaching a wide range of chemical groups to gaseous peptides and proteins, and selectively modifying other analytes containing free primary amine groups (Mentinova & McLuckey, 2010).

Mucoadhesiveness : NHS esters, including Methyltetrazine-Sulfo-NHS Ester, have been compared with thiomers for their mucoadhesiveness. They show high mucoadhesive properties due to the formation of covalent bonds with the mucus, beneficial in medical and pharmaceutical applications (Leichner et al., 2019).

Electrogenerated Chemiluminescence : Methyltetrazine-Sulfo-NHS Ester has been used in electrogenerated chemiluminescence (ECL) systems for rapid, specific, and low-cost detections, including environmental analysis, clinical diagnostics, and food safety (Saqib et al., 2019).

Chemical Cross-linking : NHS esters are used for chemical cross-linking of lysine residues in proteins. Their reactivity has been observed not only with lysines but also with serines, tyrosines, and threonines, making them versatile for protein structural studies (Kalkhof & Sinz, 2008).

Preparation of Polyacrylamide Gels : A novel method using NHS esters for the preparation of polyacrylamide gels has been developed. This method enables increased stability in protein coating, essential for studying cell-extracellular matrix mechanical interactions (Kumai et al., 2021).

Propriétés

Nom du produit |

Methyltetrazine-Sulfo-NHS Ester |

|---|---|

Formule moléculaire |

C15H12N5NaO7S |

Poids moléculaire |

429.34 |

Nom IUPAC |

sodium 1-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetoxy)-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C15H13N5O7S.Na/c1-8-16-18-14(19-17-8)10-4-2-9(3-5-10)6-13(22)27-20-12(21)7-11(15(20)23)28(24,25)26;/h2-5,11H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1 |

Clé InChI |

DSVIJQIFAWOGME-UHFFFAOYSA-M |

SMILES |

O=C(ON1C(CC(S(=O)(O[Na])=O)C1=O)=O)CC(C=C2)=CC=C2C3=NN=C(C)N=N3 |

Apparence |

Solid powder |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methyltetrazine-Sulfo-NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)